molecular formula C7H8F3NO4 B15303167 1-Hydroxy-3-(trifluoroacetamido)cyclobutane-1-carboxylic acid

1-Hydroxy-3-(trifluoroacetamido)cyclobutane-1-carboxylic acid

Cat. No.: B15303167
M. Wt: 227.14 g/mol
InChI Key: GRCKUAPEDSPZLJ-UHFFFAOYSA-N
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Description

1-Hydroxy-3-(trifluoroacetamido)cyclobutane-1-carboxylic acid is a synthetic compound characterized by its unique cyclobutane ring structure and the presence of trifluoroacetamido and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3-(trifluoroacetamido)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with readily available 4-oxocyclobutane precursors, which are converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. Flow microreactor systems have been employed to enhance the synthesis process, making it more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-3-(trifluoroacetamido)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The trifluoroacetamido group can be reduced under specific conditions to yield amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamido group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be employed in substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

1-Hydroxy-3-(trifluoroacetamido)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism by which 1-Hydroxy-3-(trifluoroacetamido)cyclobutane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoroacetamido group can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxy group may participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-Hydroxy-3-(trifluoroacetamido)cyclobutane-1-carboxylic acid is unique due to the presence of both hydroxy and trifluoroacetamido groups, which confer distinct chemical reactivity and biological properties. This combination of functional groups is not commonly found in other cyclobutane derivatives, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H8F3NO4

Molecular Weight

227.14 g/mol

IUPAC Name

1-hydroxy-3-[(2,2,2-trifluoroacetyl)amino]cyclobutane-1-carboxylic acid

InChI

InChI=1S/C7H8F3NO4/c8-7(9,10)4(12)11-3-1-6(15,2-3)5(13)14/h3,15H,1-2H2,(H,11,12)(H,13,14)

InChI Key

GRCKUAPEDSPZLJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(C(=O)O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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